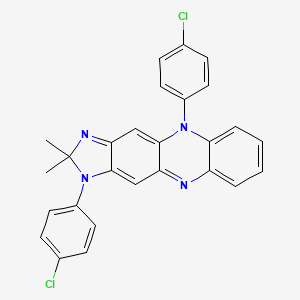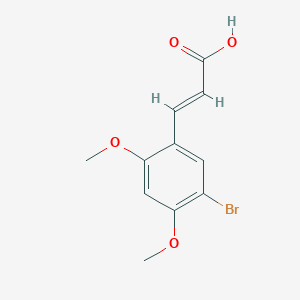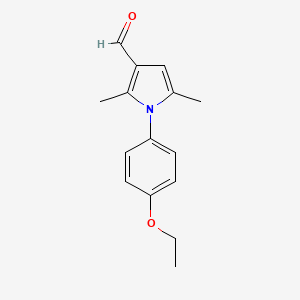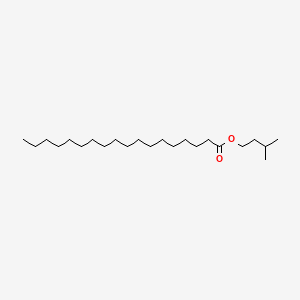
Isopentyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isopentyl stearate is a chemical compound that is part of the ester family . It is derived from isopentyl alcohol and stearic acid .
Synthesis Analysis
The synthesis of isopentyl stearate can be achieved through the Fischer esterification process . This involves the reaction of isopentyl alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid . The reaction mechanism involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .Molecular Structure Analysis
Isopentyl stearate has the molecular formula C23H46O2 . The structure of esters, like isopentyl stearate, generally involves a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
The chemical reactions involving isopentyl stearate are similar to those of other esters. The Fischer esterification process is a common reaction involving esters . This process involves the reaction of a carboxylic acid and an alcohol, producing an ester and water .Physical And Chemical Properties Analysis
Isopentyl stearate has a molecular weight of 354.61 . It has various physical and chemical properties such as ideal gas heat capacity, dynamic viscosity, standard Gibbs free energy of formation, enthalpy of formation at standard conditions, and enthalpy of fusion at standard conditions .Mechanism of Action
Safety and Hazards
While specific safety data for isopentyl stearate was not found, similar compounds like isopentyl acetate have safety data available. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its flammability and potential for causing skin and eye irritation .
properties
CAS RN |
627-88-3 |
|---|---|
Product Name |
Isopentyl stearate |
Molecular Formula |
C23H46O2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
3-methylbutyl octadecanoate |
InChI |
InChI=1S/C23H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-21-20-22(2)3/h22H,4-21H2,1-3H3 |
InChI Key |
WDQOEAOLRIMQDA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)C |
melting_point |
25.5 °C |
Other CAS RN |
627-88-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



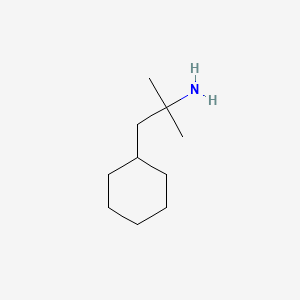
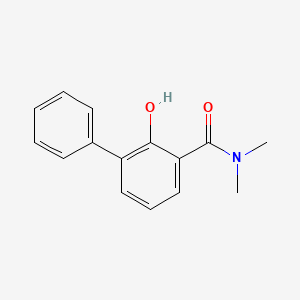

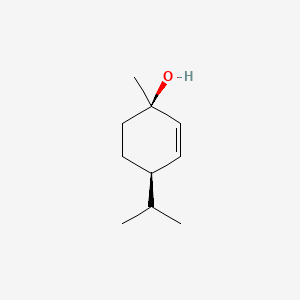
![Benzo[b]picene](/img/structure/B1614567.png)

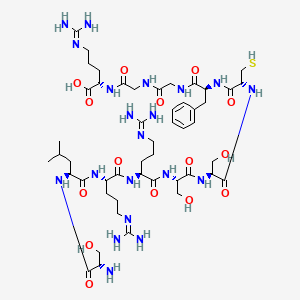
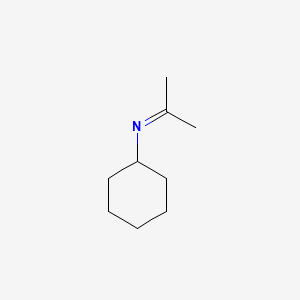

![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine](/img/structure/B1614573.png)

